

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide to Structure, Reactivity, and Application

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Compound of Interest

Compound Name:	<i>Di-tert-butyl diisopropylphosphoramidite</i>
Cat. No.:	B043659

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and core applications of **Di-tert-butyl diisopropylphosphoramidite**, a key reagent in synthetic chemistry.

Di-tert-butyl diisopropylphosphoramidite is a versatile phosphorylating agent widely employed in organic synthesis. Its primary applications lie in the phosphorylation of biomolecules and as a building block in the synthesis of oligonucleotides, which are crucial in genetic research, diagnostics, and therapeutics.^[1] This guide provides a comprehensive overview of its structure, reactivity, and detailed protocols for its synthesis and use.

Molecular Structure and Properties

Di-tert-butyl diisopropylphosphoramidite, with the chemical formula $C_{14}H_{32}NO_2P$, is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two tert-butoxy groups.^[2] The bulky tert-butyl and isopropyl groups enhance the compound's stability, while the P-N bond is susceptible to protonation, which is key to its reactivity.^[3]

Physicochemical Data

A summary of the key physical and chemical properties of **Di-tert-butyl diisopropylphosphoramidite** is presented in the table below.

Property	Value
CAS Number	137348-86-8
Molecular Formula	C ₁₄ H ₃₂ NO ₂ P
Molecular Weight	277.39 g/mol [2]
Appearance	Clear, colorless liquid [4]
Boiling Point	85-90 °C at 0.2 mmHg [5]
Density	0.879 g/mL at 25 °C [5]
Refractive Index (n ²⁰ /D)	1.444 [5]
Storage Conditions	2-8°C, under an inert atmosphere, moisture sensitive [4]

Spectroscopic Data

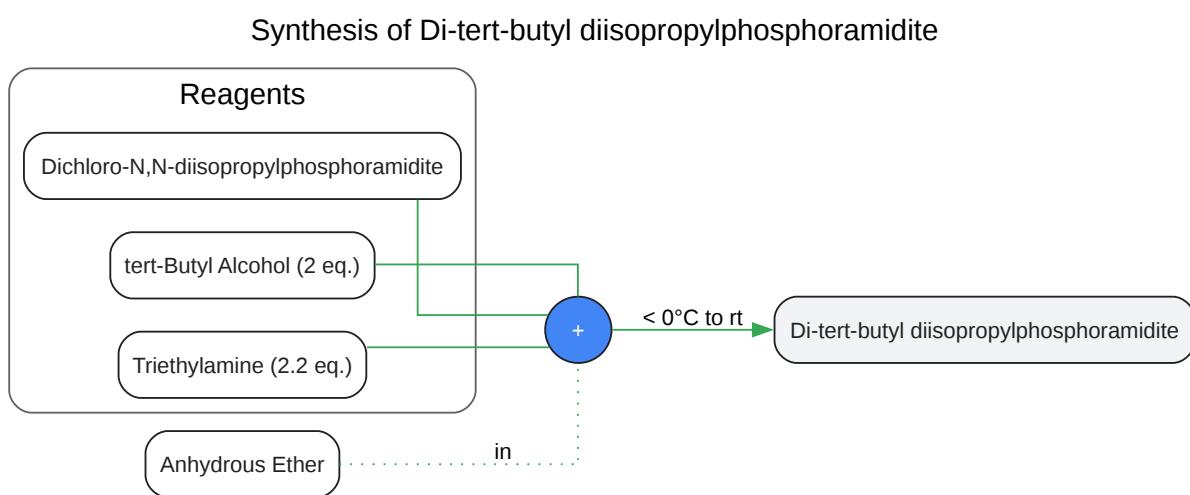
The structural identity of **Di-tert-butyl diisopropylphosphoramidite** is confirmed by the following NMR spectroscopic data.

Nucleus	Chemical Shift (δ) and Multiplicity
¹ H NMR (CDCl ₃)	1.17 (d, J = 6.0 Hz, 12H, CH(CH ₃) ₂), 1.35 (s, 18H, C(CH ₃) ₃), 3.53-3.68 (m, 2H, CH(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	24.21 (d, JPC = 7.73 Hz), 31.06 (d, JPC = 9.75 Hz), 43.09 (d, JPC = 13.88 Hz), 74.50 (d, JPC = 9.75 Hz)
³¹ P NMR (CDCl ₃)	130.0 (s)

Synthesis of Di-tert-butyl Diisopropylphosphoramidite

The synthesis of **Di-tert-butyl diisopropylphosphoramidite** is typically achieved through the reaction of dichloro-N,N-diisopropylphosphoramidite with tert-butyl alcohol in the presence of a

base, such as triethylamine, to neutralize the HCl byproduct.



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*A simplified workflow for the synthesis of **Di-tert-butyl diisopropylphosphoramidite**.*

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of **Di-tert-butyl diisopropylphosphoramidite**.^[5]

- Preparation of Reagent Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl alcohol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
- Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) in anhydrous diethyl ether.
- Addition: Cool the solution of dichloro-N,N-diisopropylphosphoramidite to below 0°C using an ice bath. Slowly add the solution of tert-butyl alcohol and triethylamine to the cooled solution

over approximately 15 minutes, ensuring the temperature remains below 0°C.

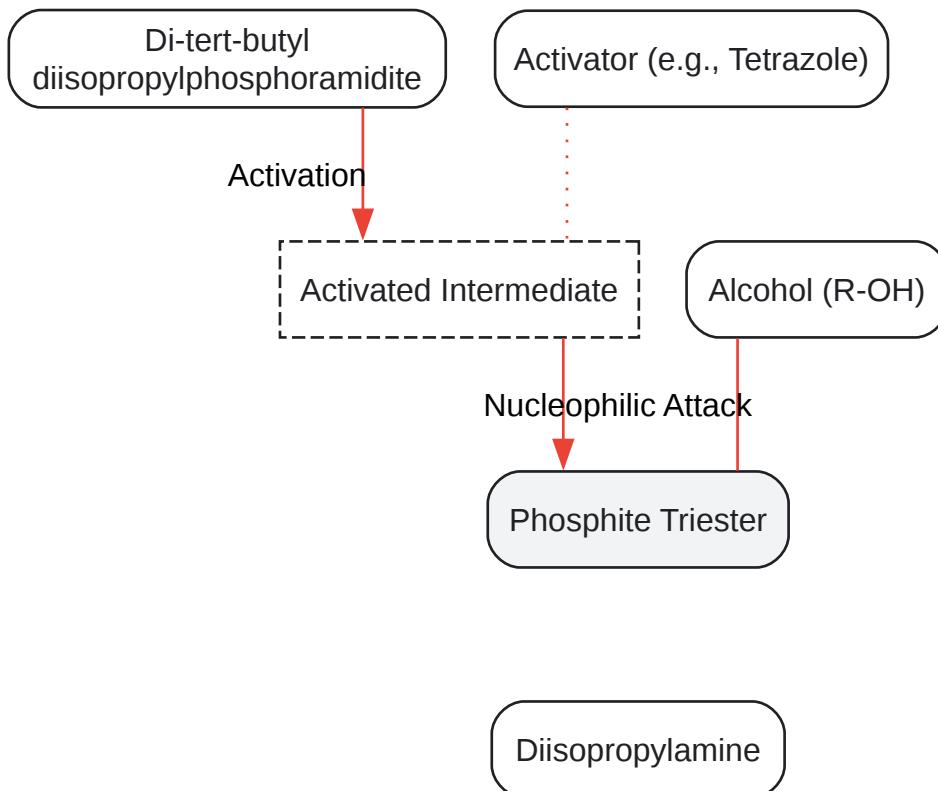
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
- Work-up: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 5% aqueous sodium bicarbonate and saturated aqueous sodium chloride.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily residue. Purify the product by vacuum distillation to yield **Di-tert-butyl diisopropylphosphoramidite** as a clear oil. A typical reported yield is around 63%.^[5]

Reactivity and Mechanism

The reactivity of **Di-tert-butyl diisopropylphosphoramidite** centers on the phosphorus atom. In the presence of a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), the nitrogen atom of the diisopropylamino group is protonated, converting it into a good leaving group.^{[6][7]} This "activation" step generates a highly reactive phosphorylating agent.

The activated phosphoramidite is then susceptible to nucleophilic attack by an alcohol, leading to the formation of a phosphite triester and the release of diisopropylamine.^[7]

Mechanism of Phosphitylation



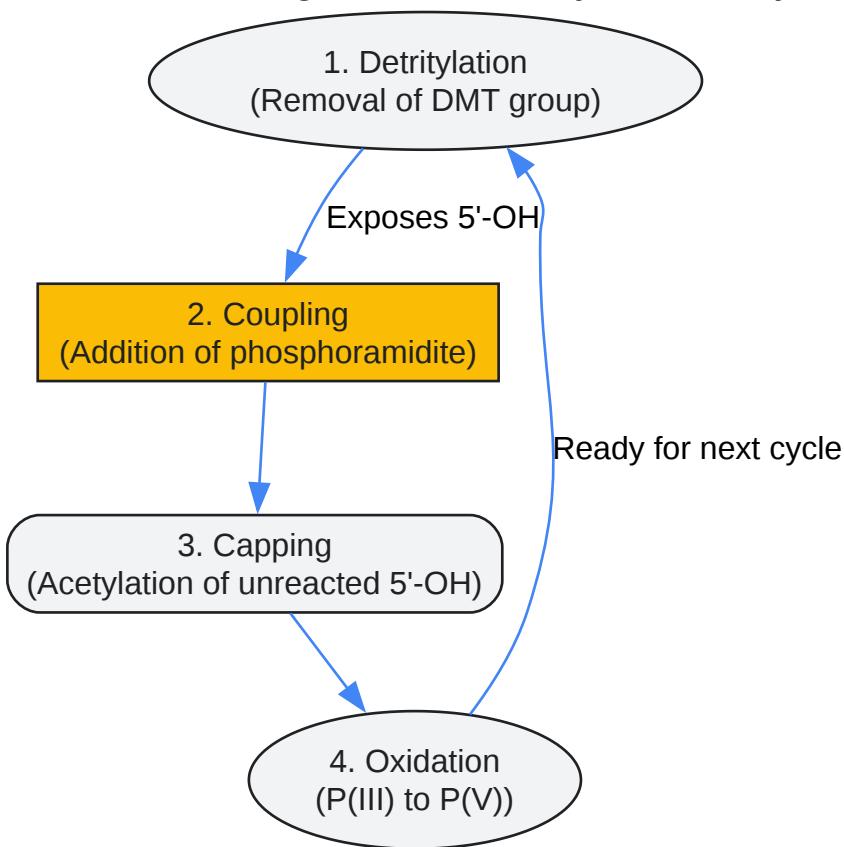
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*The general mechanism of alcohol phosphorylation using **Di-tert-butyl diisopropylphosphoramidite**.*

Application in Oligonucleotide Synthesis

Di-tert-butyl diisopropylphosphoramidite is a key reagent in the automated solid-phase synthesis of oligonucleotides, a cornerstone of modern molecular biology and drug development.^{[1][3]} The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Solid-Phase Oligonucleotide Synthesis Cycle



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The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a general procedure for the phosphorylation of a primary alcohol using **Di-tert-butyl diisopropylphosphoramidite**.

- Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
- Activation and Coupling: Add an activator, such as 1H-tetrazole (as a 0.45 M solution in acetonitrile, typically 3.0 equivalents), to the alcohol solution. Then, add **Di-tert-butyl diisopropylphosphoramidite** (1.5 equivalents) dropwise and stir the reaction mixture at

room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR.

- Oxidation: Upon completion of the phosphorylation step, cool the reaction mixture to 0°C and add an oxidizing agent, such as a solution of iodine (2.0 equivalents) in a mixture of THF/pyridine/water. Stir for 30 minutes at 0°C and then for an additional 30 minutes at room temperature.
- Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the di-tert-butyl protected phosphate ester.

Note: The tert-butyl protecting groups can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free phosphate.

This technical guide provides a foundational understanding of **Di-tert-butyl diisopropylphosphoramidite** for professionals in chemical and biological sciences. For specific applications, further optimization of the described protocols may be necessary.

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